N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-4-phenoxybutanamide
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Overview
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-4-phenoxybutanamide is a synthetic compound that belongs to the class of pyrazole derivatives. This particular compound features a fluorophenyl group, which is often incorporated to enhance the biological activity and stability of the molecule .
Preparation Methods
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-4-phenoxybutanamide can be achieved through a multi-step process. One common method involves the initial formation of the pyrazole ring via a one-pot three-component reaction under microwave irradiation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-4-phenoxybutanamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-4-phenoxybutanamide involves its interaction with specific molecular targets. The fluorophenyl group enhances the binding affinity of the compound to its target proteins, leading to the modulation of various biological pathways . For example, it may inhibit the activity of enzymes involved in inflammatory processes or interfere with the signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-4-phenoxybutanamide can be compared with other pyrazole derivatives such as:
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and has shown similar biological activities.
1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-25(20(26)8-5-13-27-19-6-3-2-4-7-19)15-17-14-23-24-21(17)16-9-11-18(22)12-10-16/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGADETYBROVZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(NN=C1)C2=CC=C(C=C2)F)C(=O)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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